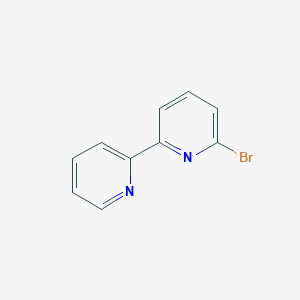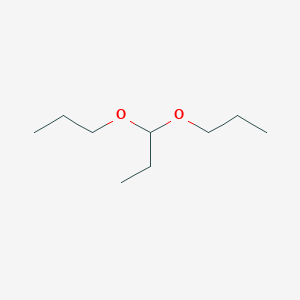
1,1-ジプロポキシプロパン
概要
説明
1,1-Dipropoxypropane: is an organic compound with the molecular formula C₉H₂₀O₂ and a molecular weight of 160.2539 g/mol . It is also known by the name Propionaldehyde, dipropyl acetal . This compound is characterized by its two propoxy groups attached to a propane backbone, making it a member of the acetal family.
科学的研究の応用
Chemistry: 1,1-Dipropoxypropane is used as a reagent in organic synthesis, particularly in the formation of other acetals and related compounds .
Medicine: There is limited information on the direct medical applications of propane, 1,1-dipropoxy-.
Industry: In the industrial sector, propane, 1,1-dipropoxy- can be used as a solvent or intermediate in the production of other chemicals .
将来の方向性
The direct formation of propene from propane is a well-established commercial process, which on the basis of energy consumption, is environmentally preferred to the current large-scale sources of propene from steam cracking and fluid catalytic cracking . As the development of technologies to produce renewable “green” propane are gaining traction, new catalytic processes will provide the platform to produce green propene . This could potentially open up new avenues for the use of “Propane, 1,1-dipropoxy-” in the future.
準備方法
Synthetic Routes and Reaction Conditions: 1,1-Dipropoxypropane can be synthesized through the acetalization of propionaldehyde with propanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the formation of the acetal.
Industrial Production Methods: In an industrial setting, the production of propane, 1,1-dipropoxy- may involve continuous flow reactors where propionaldehyde and propanol are mixed with an acid catalyst. The reaction mixture is then heated to the desired temperature to achieve high yields of the acetal product .
化学反応の分析
Types of Reactions:
Reduction: Reduction reactions involving propane, 1,1-dipropoxy- are also possible, but detailed information on these reactions is limited.
Substitution: The compound can participate in substitution reactions where one of the propoxy groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be employed.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
作用機序
The mechanism by which propane, 1,1-dipropoxy- exerts its effects is primarily through its role as an acetal. Acetals are stable compounds that can protect carbonyl groups from nucleophilic attack. This stability is due to the formation of a cyclic or acyclic structure that is less reactive than the corresponding aldehyde or ketone .
類似化合物との比較
- Propane, 1,1-dimethoxy-
- Propane, 1,1-diethoxy-
- Butane, 1,1-dipropoxy-
Comparison:
- Propane, 1,1-dimethoxy- and Propane, 1,1-diethoxy- are similar in structure but differ in the length of the alkoxy groups attached to the propane backbone. These differences can affect their physical properties and reactivity.
- Butane, 1,1-dipropoxy- has a longer carbon chain compared to propane, 1,1-dipropoxy-, which can influence its boiling point, solubility, and other chemical properties .
1,1-Dipropoxypropane stands out due to its specific combination of propoxy groups, making it unique in its reactivity and applications .
特性
IUPAC Name |
1,1-dipropoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c1-4-7-10-9(6-3)11-8-5-2/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDYONASNONTLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(CC)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334585 | |
| Record name | Propane, 1,1-dipropoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4744-11-0 | |
| Record name | 1,1-Dipropoxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4744-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,1-dipropoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4744-11-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


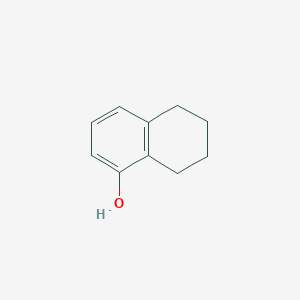
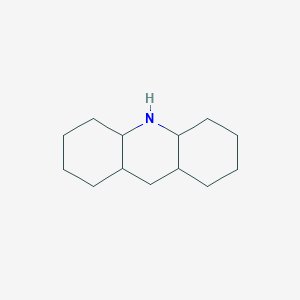
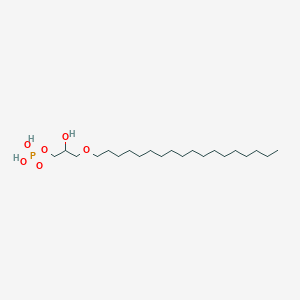

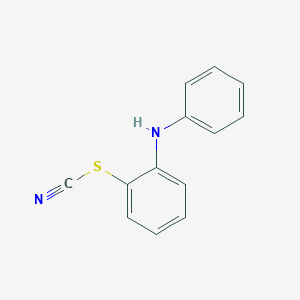
![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)
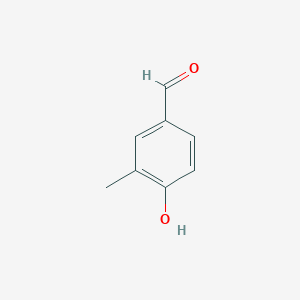
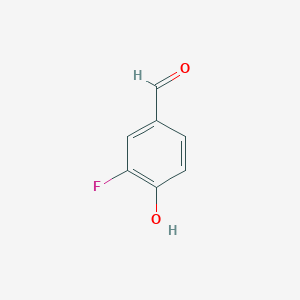
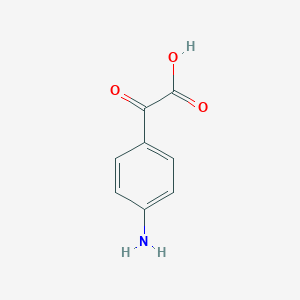
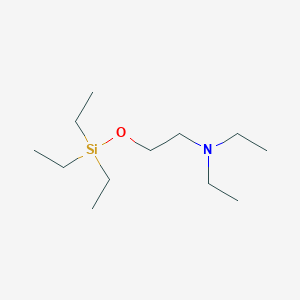
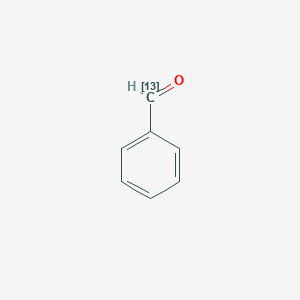
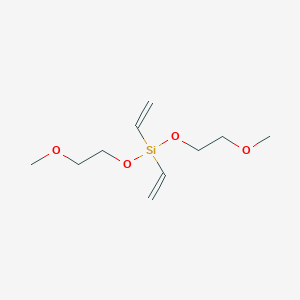
![Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl-](/img/structure/B106939.png)
